2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Overview
Description
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methoxymethoxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a type of pinacol boronic ester . These compounds are highly valuable building blocks in organic synthesis . They are primarily used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester . The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects various biochemical pathways. The most significant of these is the Suzuki–Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters, in general, have increased stability compared to boranes, making them more suitable for chemical transformations . This increased stability also presents new challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new chemical structures through the Suzuki–Miyaura coupling . This includes the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of these environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the substituted phenyl ring. This can be achieved through various methods, such as Friedel-Crafts alkylation to introduce the methyl groups and subsequent etherification to add the methoxymethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxymethoxy group can be substituted under appropriate conditions to introduce other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.
Oxidation: The major product is the corresponding phenol.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and electronic materials.
Biological Research: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Methoxyphenylboronic Acid: Similar to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid but with a single methoxy group instead of the methoxymethoxy group.
2,3-Difluoro-4-(methoxymethoxy)phenylboronic Acid: Similar structure but with fluorine substituents instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and methoxymethoxy groups can provide steric and electronic effects that are distinct from other boronic acids.
Properties
IUPAC Name |
[4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFCHIWJUFOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199683 | |
Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-24-7 | |
Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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